3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide
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Overview
Description
3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-N-[2-(4-HYDROXYPHENYL)ETHYL]PROPANAMIDE is a complex organic compound that belongs to the class of chromenyl derivatives. This compound is characterized by its unique structure, which includes a chromenyl moiety, a hydroxyphenyl group, and a methoxyphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-N-[2-(4-HYDROXYPHENYL)ETHYL]PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl core, followed by the introduction of the hydroxyphenyl and methoxyphenyl groups. The final step involves the coupling of the chromenyl derivative with the hydroxyphenyl ethylamine under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-N-[2-(4-HYDROXYPHENYL)ETHYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield quinones, while reduction of the carbonyl groups may produce alcohol derivatives.
Scientific Research Applications
3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-N-[2-(4-HYDROXYPHENYL)ETHYL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-N-[2-(4-HYDROXYPHENYL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the biological context and the specific targets of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-N-[2-(4-HYDROXYPHENYL)ETHYL]PROPANAMIDE can be compared with other chromenyl derivatives, such as:
- 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-N-[2-(4-HYDROXYPHENYL)ETHYL]PROPANAMIDE
- 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-N-[2-(4-HYDROXYPHENYL)ETHYL]PROPANAMIDE
Uniqueness
The uniqueness of 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-N-[2-(4-HYDROXYPHENYL)ETHYL]PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H25NO7 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxochromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C27H25NO7/c1-34-23-11-8-17(14-21(23)30)20(15-24(31)28-13-12-16-6-9-18(29)10-7-16)25-26(32)19-4-2-3-5-22(19)35-27(25)33/h2-11,14,20,29-30,32H,12-13,15H2,1H3,(H,28,31) |
InChI Key |
SUMWVPJQWHRVDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)NCCC2=CC=C(C=C2)O)C3=C(C4=CC=CC=C4OC3=O)O)O |
Origin of Product |
United States |
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